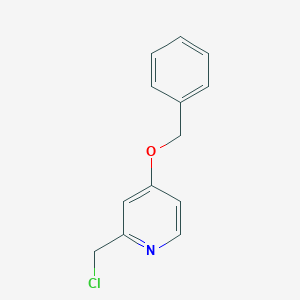
4-(Benzyloxy)-2-(chloromethyl)pyridine
Übersicht
Beschreibung
4-(Benzyloxy)-2-(chloromethyl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(Benzyloxy)-2-chloromethylpyridine or BOCMP and has a molecular formula of C12H11ClNO.
Wissenschaftliche Forschungsanwendungen
BOCMP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BOCMP has been tested as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease (Wang et al., 2018). BOCMP has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells (Li et al., 2019).
In materials science, BOCMP has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers (Zhang et al., 2016). BOCMP has also been used as a precursor for the synthesis of other pyridine derivatives with potential applications in organic synthesis (Zhang et al., 2016).
Wirkmechanismus
The mechanism of action of BOCMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In Alzheimer's disease, BOCMP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine (Wang et al., 2018). In cancer cells, BOCMP has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival (Li et al., 2019).
Biochemische Und Physiologische Effekte
BOCMP has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis (programmed cell death) in cancer cells. BOCMP has also been shown to have neuroprotective effects in animal models of Alzheimer's disease (Wang et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BOCMP in lab experiments include its relatively simple synthesis method, high yield, and potential applications in various fields. However, the limitations of using BOCMP include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on BOCMP, including:
1. Further studies on the mechanism of action of BOCMP in Alzheimer's disease and cancer.
2. Development of new derivatives of BOCMP with improved properties for potential applications in medicinal chemistry and materials science.
3. Studies on the potential side effects of BOCMP and its derivatives in animal models and humans.
4. Investigation of the potential applications of BOCMP in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 4-(Benzyloxy)-2-(chloromethyl)pyridine is a chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand its mechanism of action and potential side effects, but BOCMP shows promise as a potential inhibitor of acetylcholinesterase and anticancer agent.
Eigenschaften
CAS-Nummer |
100375-81-3 |
|---|---|
Produktname |
4-(Benzyloxy)-2-(chloromethyl)pyridine |
Molekularformel |
C13H12ClNO |
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12ClNO/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChI-Schlüssel |
YXPNGNMGUJXKHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)CCl |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)CCl |
Synonyme |
4-(BENZYLOXY)-2-(CHLOROMETHYL)PYRIDINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

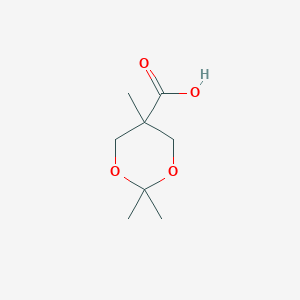
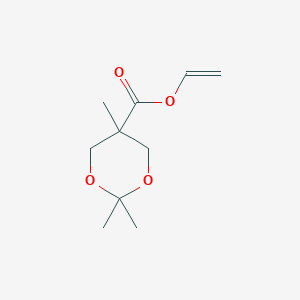
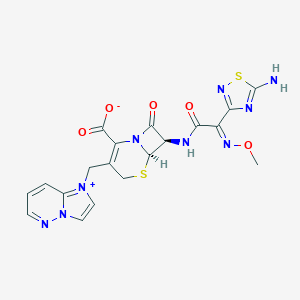
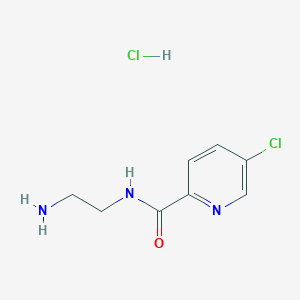
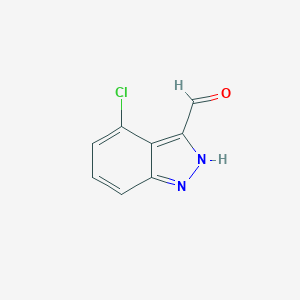
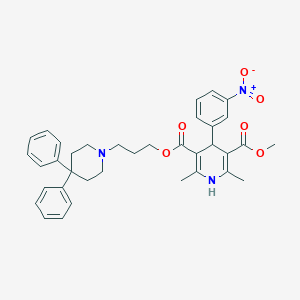

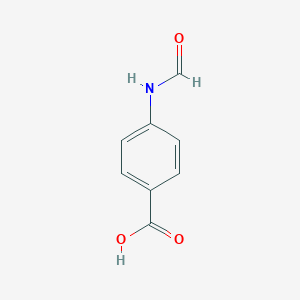

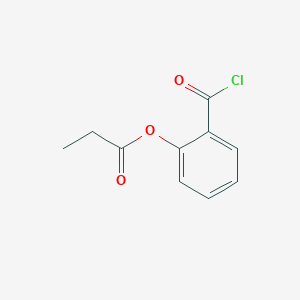


![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)
